molecular formula C28H56N2O2 B14552342 N,N'-(Dodecane-1,12-diyl)dioctanamide CAS No. 62103-65-5

N,N'-(Dodecane-1,12-diyl)dioctanamide

Cat. No.: B14552342
CAS No.: 62103-65-5
M. Wt: 452.8 g/mol
InChI Key: PFNKAJSRMNFZHQ-UHFFFAOYSA-N
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Description

N,N'-(Dodecane-1,12-diyl)dioctanamide is a symmetric bis-amide compound characterized by a central 12-carbon (dodecane) alkyl chain flanked by octanamide groups at both termini. For example, bis-benzamide derivatives are prepared by reacting 1,12-diaminododecane with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane, yielding products with high purity (≥95%) and characterized via FT-IR, NMR, and mass spectrometry .

Properties

CAS No.

62103-65-5

Molecular Formula

C28H56N2O2

Molecular Weight

452.8 g/mol

IUPAC Name

N-[12-(octanoylamino)dodecyl]octanamide

InChI

InChI=1S/C28H56N2O2/c1-3-5-7-15-19-23-27(31)29-25-21-17-13-11-9-10-12-14-18-22-26-30-28(32)24-20-16-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

PFNKAJSRMNFZHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCCCCCCCCCCNC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Dodecane-1,12-diyl)dioctanamide typically involves the reaction of dodecanedioic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Dodecane-1,12-diyl)dioctanamide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Dodecane-1,12-diyl)dioctanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Dodecanedioic acid and octanoic acid.

    Reduction: N,N’-(Dodecane-1,12-diyl)diaminooctane.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-(Dodecane-1,12-diyl)dioctanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants and coatings due to its long aliphatic chain.

Mechanism of Action

The mechanism of action of N,N’-(Dodecane-1,12-diyl)dioctanamide involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its amphiphilic nature, potentially altering membrane fluidity and permeability. In chemical reactions, the amide groups can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Table 1: NMR Chemical Shifts of Methylene Protons in Bis(isonicotinamide) Derivatives

Proton C8 Spacer (δ ppm) C10 Spacer (δ ppm) C12 Spacer (δ ppm)
Hc 3.21 3.21 3.21
Hd 1.48 1.48 1.48
He 1.26 1.24 1.21

Source: Adapted from

Functional Group Modifications

Aromatic Substituents

  • Bis-cinnamamide Derivatives : Compounds like (2E,2’E)-N,N’-(Dodecane-1,12-diyl)bis(3-phenylacrylamide) () exhibit extended π-conjugation, enabling UV-vis absorption properties. However, they lack the electron-withdrawing groups (e.g., Cl, Br) found in bis-benzamides, which enhance antibacterial activity .
  • Bis-benzamide Derivatives : N,N’-(Dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) (3a) demonstrates strong antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to chloro substituents disrupting bacterial membranes. In contrast, the brominated analog (3b) shows reduced potency (MIC = 16 µg/mL), highlighting substituent electronegativity’s role .

Charged vs. Neutral Termini

  • N,N'-Dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) : A quaternary ammonium derivative acts as a nicotinic acetylcholine receptor antagonist, reducing nicotine-induced dopamine release in vivo. Its charged termini facilitate receptor binding, unlike neutral bis-amides .

Photophysical and Solubility Properties

  • Solvatochromism : N,N’-(Dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) exhibits a 31 nm redshift in UV-vis spectra when solvent polarity increases (CHCl₃ to CH₂Cl₂), attributed to dipole-dipole interactions between polar solvents and the amide groups .
  • Hydrophobicity : Longer alkyl chains (C12 vs. C8) reduce aqueous solubility but improve lipid bilayer penetration, critical for antimicrobial or drug-delivery applications .

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